(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
CAS No.: 337518-87-3
Cat. No.: VC4144988
Molecular Formula: C15H20O4
Molecular Weight: 264.321
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 337518-87-3 |
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Molecular Formula | C15H20O4 |
Molecular Weight | 264.321 |
IUPAC Name | (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Standard InChI Key | TWMRLCPQQCHIBH-LBPRGKRZSA-N |
SMILES | CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Stereochemistry
The compound’s IUPAC name is (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, reflecting its stereochemistry and functional groups . Key structural features include:
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Chiral center: The S-configuration at C2 influences its biological activity and synthetic utility.
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Benzyl group: Provides steric bulk and aromatic character.
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tert-Butoxy-protected ketone: Enhances stability during synthetic transformations.
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Carboxylic acid: Enables salt formation and further derivatization.
The stereochemistry is critical for interactions with biological targets, as evidenced by its enantiomer’s distinct pharmacological profiles .
Synthesis and Manufacturing
Synthetic Routes
(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is synthesized via asymmetric methods or resolution techniques. One approach involves:
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Friedel-Crafts acylation: Reacting itaconic anhydride with a benzyl-substituted benzene derivative in the presence of as a Lewis catalyst .
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Chiral resolution: Using enzymes or chiral auxiliaries to isolate the S-enantiomer from racemic mixtures .
Industrial-scale production employs continuous flow reactors to optimize yield (typically >95%) and minimize racemization .
Key Reaction Conditions
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Temperature: 0–60°C to prevent decomposition.
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Solvents: Dichloromethane, toluene, or ethyl acetate.
Physical and Chemical Properties
The tert-butoxy group enhances solubility in organic solvents, while the carboxylic acid allows for salt formation with bases like NaOH .
Applications in Pharmaceutical Research
Intermediate for Drug Synthesis
This compound serves as a key intermediate in synthesizing:
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Kynurenine-3-hydroxylase inhibitors: Potential therapeutics for neurodegenerative disorders like Alzheimer’s and Huntington’s disease .
Protecting Group Strategy
The tert-butoxy group can be selectively removed under acidic conditions (e.g., TFA) to reveal a ketone, enabling further functionalization .
Comparison with Structural Analogs
The S-enantiomer’s chiral center is critical for binding to enzymatic targets, as seen in its superior inhibitory activity compared to the R-form .
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